![molecular formula C8H12F3NO B15312583 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine CAS No. 2825011-21-8](/img/structure/B15312583.png)
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of a trifluoromethylated precursor with a suitable amine under controlled conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the bicyclic structure. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming complex polycyclic compounds.
Major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and reactivity make it a useful probe in biochemical studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties
Mecanismo De Acción
The mechanism by which 1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine can be compared with other trifluoromethylated bicyclic compounds, such as:
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine: Similar in structure but differs in the position of the trifluoromethyl group.
1,4-Diazabicyclo[2.2.2]octane (DABCO): While not trifluoromethylated, DABCO shares the bicyclic framework and is widely used as a catalyst and reagent in organic synthesis.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the bicyclic structure, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
2825011-21-8 |
|---|---|
Fórmula molecular |
C8H12F3NO |
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7-3-1-6(12,2-4-7)5-13-7/h1-5,12H2 |
Clave InChI |
KHAQZLGMJWTEHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CO2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl][(2-methylthiophen-3-yl)methyl]amine hydrochloride](/img/structure/B15312508.png)


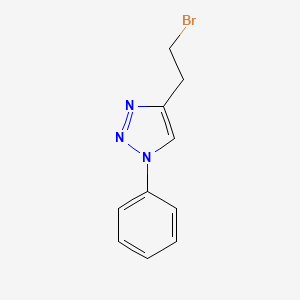
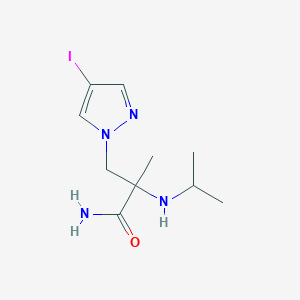
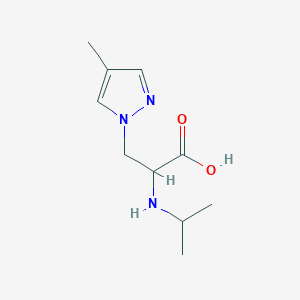

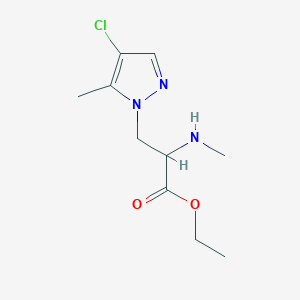
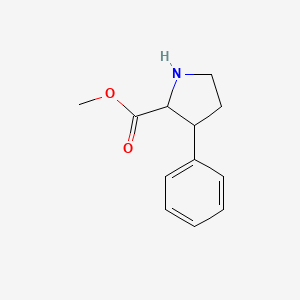

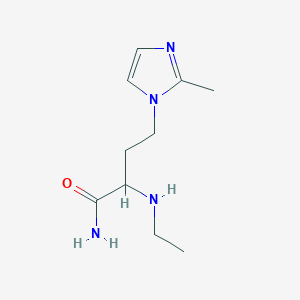
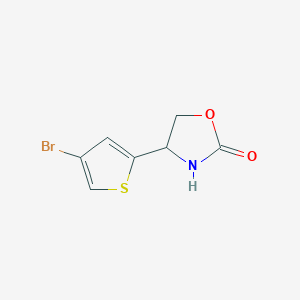
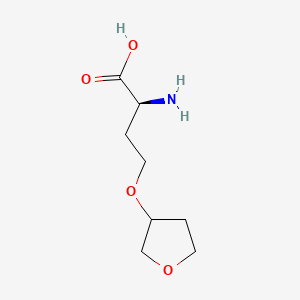
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
